molecular formula C15H23NO B14959998 N-hexyl-2-(4-methylphenyl)acetamide

N-hexyl-2-(4-methylphenyl)acetamide

Cat. No.: B14959998
M. Wt: 233.35 g/mol
InChI Key: BITCZDLKEKAZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-2-(4-methylphenyl)acetamide is an organic compound with a unique chemical structure It is characterized by the presence of a hexyl chain attached to an acetamide group, which is further connected to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with hexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 4-methylphenylacetic acid and hexylamine.

    Reaction Conditions: The reaction can be performed in the presence of a dehydrating agent such as thionyl chloride or using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Product Isolation: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-hexyl-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-hexyl-2-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hexyl chain and the aromatic ring contribute to the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetamido-2-methylphenyl)acetamide: Similar in structure but with different substituents on the aromatic ring.

    N-(2-Hydroxy-4-methylphenyl)acetamide: Contains a hydroxyl group, which alters its chemical properties and reactivity.

    N-(4-Methoxyphenyl)acetamide: Features a methoxy group, affecting its solubility and interaction with other molecules.

Uniqueness

N-hexyl-2-(4-methylphenyl)acetamide is unique due to the presence of the hexyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-hexyl-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H23NO/c1-3-4-5-6-11-16-15(17)12-14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,16,17)

InChI Key

BITCZDLKEKAZOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.